molecular formula C7H15NO B1461557 N-(2-ethoxyethyl)cyclopropanamine CAS No. 1094353-64-6

N-(2-ethoxyethyl)cyclopropanamine

Cat. No.: B1461557
CAS No.: 1094353-64-6
M. Wt: 129.2 g/mol
InChI Key: AQQNLJQBQCJJSO-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 2-ethoxyethyl chain (-CH₂CH₂-O-CH₂CH₃). This compound combines the steric constraints of the cyclopropane ring with the polar, ether-containing side chain, influencing its physicochemical properties and reactivity.

Properties

CAS No.

1094353-64-6

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-(2-ethoxyethyl)cyclopropanamine

InChI

InChI=1S/C7H15NO/c1-2-9-6-5-8-7-3-4-7/h7-8H,2-6H2,1H3

InChI Key

AQQNLJQBQCJJSO-UHFFFAOYSA-N

SMILES

CCOCCNC1CC1

Canonical SMILES

CCOCCNC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
This compound 2-Ethoxyethyl C₇H₁₅NO 129.2 (calculated) Predicted higher polarity due to ether group; moderate solubility in polar solvents
N-[2-(2-Methoxyethoxy)ethyl]cyclopropanamine 2-(2-Methoxyethoxy)ethyl C₈H₁₇NO₂ 159.2 Predicted CCS (Ų): 133.9 ([M+H]⁺), 144.5 ([M+Na]⁺). Longer chain increases CCS
N-(4-Methylbenzyl)cyclopropanamine 4-Methylbenzyl C₁₁H₁₅N 161.2 GC-FID spectra available; aromatic group enhances lipophilicity
N-(2-Chloroethyl)cyclopropanamine hydrochloride 2-Chloroethyl (as HCl salt) C₅H₁₁Cl₂N 156.05 Hydrochloride salt improves crystallinity; reactive chloro group
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinolin-4-ylmethyl C₁₄H₁₅N₂ 211.3 Synthesized via reductive amination (91% yield); aromatic N-heterocycle increases π-π interactions
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro-2-isopropylbenzyl C₁₃H₁₈ClN 223.7 Prepared via hydrogenation over Pt catalysts; halogen and branched alkyl enhance steric bulk
N-(2-Methoxyethyl)-N-propylamine 2-Methoxyethyl + propyl C₆H₁₅NO 117.2 Lacks cyclopropane ring; lower rigidity and higher flexibility

Key Observations

Substituent Effects: Ether groups (e.g., ethoxy, methoxyethoxy) enhance solubility in polar solvents but reduce volatility.

Synthetic Flexibility : Reductive amination and hydrogenation are versatile for cyclopropanamine derivatives, enabling scalable synthesis .

Property Predictions : The target compound’s CCS values are expected to be lower than N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine due to its shorter side chain .

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